molecular formula C17H20ClNO3S2 B296355 N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide

Cat. No. B296355
M. Wt: 385.9 g/mol
InChI Key: NRUUZMQIAMVJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide, also known as CBES, is a chemical compound that has been extensively studied for its potential use in scientific research. CBES is a sulfonamide derivative that has been shown to possess a variety of biological properties, including anti-inflammatory, antioxidant, and antitumor activities. In

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of inflammatory mediators and the modulation of cellular signaling pathways. N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to suppress the activation of nuclear factor-κB, a key regulator of inflammation.
Biochemical and Physiological Effects:
N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has been shown to possess a variety of biochemical and physiological effects. The compound has been shown to possess antioxidant activity, which may help to protect cells from oxidative damage. N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. In addition, N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has been shown to possess anti-inflammatory activity, which may help to reduce inflammation in various disease states.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has several advantages for use in lab experiments. The compound is commercially available from various chemical suppliers, making it easy to obtain. N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has also been extensively studied, and its biological properties are well characterized. However, there are some limitations to the use of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. In addition, the mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide is not fully understood, which may make it difficult to design experiments to elucidate its biological effects.

Future Directions

There are several future directions for the study of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide. One potential direction is the development of new drugs based on the structure of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide. The compound has been shown to possess a variety of biological properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Another potential direction is the elucidation of the mechanism of action of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide. A better understanding of the biological effects of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide may help to identify new targets for drug development. Finally, the use of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide in combination with other drugs may be explored, as it may enhance the efficacy of existing therapies.

Synthesis Methods

The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide involves the reaction of 4-chlorobenzyl chloride with 2-mercaptoethylamine to form 2-[(4-chlorobenzyl)sulfanyl]ethylamine. This intermediate is then reacted with 4-ethoxybenzenesulfonyl chloride to form N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide. The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has been extensively studied for its potential use in scientific research. The compound has been shown to possess anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-4-ethoxybenzenesulfonamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent.

properties

Molecular Formula

C17H20ClNO3S2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C17H20ClNO3S2/c1-2-22-16-7-9-17(10-8-16)24(20,21)19-11-12-23-13-14-3-5-15(18)6-4-14/h3-10,19H,2,11-13H2,1H3

InChI Key

NRUUZMQIAMVJLC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCSCC2=CC=C(C=C2)Cl

Origin of Product

United States

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